2-(4-Cyanophenyl)iminochromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-cyanophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-11-5-7-13(8-6-11)20-17-14(16(19)21)9-12-3-1-2-4-15(12)22-17/h1-9H,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFUGQVRRKRPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)iminochromene-3-carboxamide typically involves the reaction of 4-cyanobenzaldehyde with 3-amino-2H-chromene-2-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Cyanophenyl)iminochromene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Acetyl-2-(4-Cyanophenyl)imino-7-methoxychromene-3-carboxamide ()
- Structure : Adds a 7-methoxy group and an acetyl moiety to the parent chromene core.
- Molecular Weight : 361.36 g/mol.
- Pharmacological Implications : The acetyl group may improve metabolic stability by blocking enzymatic degradation sites.
6-Chloro-N-(tetrahydrofuran-2-ylmethyl) Derivative ()
- Structure : Incorporates a 6-chloro substituent and a tetrahydrofuran-methyl group.
- The tetrahydrofuran moiety introduces steric bulk, which may affect binding affinity .
Diazonium Salt-Coupled Derivatives ()
Compounds 13a–e are synthesized via coupling cyanoacetanilide with aryl diazonium salts, yielding derivatives with varied aryl groups (e.g., 4-methyl, 4-methoxy, 4-chloro). Key comparisons include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 13a | 4-Methylphenyl | 94 | 288 | Sulfamoyl, cyano, carbonyl |
| 13b | 4-Methoxyphenyl | 95 | 274 | Methoxy, sulfamoyl, cyano |
- Impact of Substituents :
Thiophene-3-Carboxamide Analogs ()
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide ()
- Structure : Replaces chromene with a thiophene ring and adds a 4-chlorophenyl group.
- The chloro group boosts lipophilicity (LogP ~3.5 estimated).
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide ()
- Structure : Includes a bulky isopropyl group and a methyl substituent.
- Molecular Weight : 274.38 g/mol.
- Pharmacological Implications : The isopropyl group may improve target selectivity by filling hydrophobic binding pockets.
Imidazoline-Benzothiazole Hybrids ()
Compounds 7a–b feature fused benzothiazole and imidazoline rings, synthesized via the Pinner reaction:
- Key Features : The benzothiazole moiety introduces rigidity, reducing rotatable bonds (favorable for bioavailability ), while imidazoline groups enhance hydrogen-bonding capacity.
Pharmacokinetic and Physicochemical Comparisons
Table 1: Molecular Properties Affecting Bioavailability
| Compound Type | Rotatable Bonds | Polar Surface Area (Ų) | H-Bond Donors/Acceptors |
|---|---|---|---|
| Target Chromene Derivative | ~5 | ~120 | 3/4 |
| Thiophene-3-carboxamide () | ~3 | ~90 | 2/3 |
| Diazonium-Coupled 13a | ~7 | ~140 | 3/5 |
- Key Insights :
- The target compound’s higher polar surface area (120 Ų) may limit oral bioavailability compared to thiophene analogs.
- Thiophene derivatives exhibit fewer rotatable bonds, aligning with Veber’s rules for improved permeability .
Biological Activity
2-(4-Cyanophenyl)iminochromene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Cyanophenyl)iminochromene-3-carboxamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 264.28 g/mol
- Functional Groups : Imino group, carboxamide, and cyanophenyl substituent.
Antimicrobial Activity
Research indicates that 2-(4-Cyanophenyl)iminochromene-3-carboxamide exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways, although detailed mechanisms require further investigation.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study Example : In vitro studies have demonstrated that treatment with 2-(4-Cyanophenyl)iminochromene-3-carboxamide led to a significant reduction in viability of breast cancer cell lines (MCF-7), with IC values indicating potent activity.
In Vitro Studies
-
Antimicrobial Efficacy :
- Tested against Gram-positive and Gram-negative bacteria.
- Results showed inhibition zones ranging from 10 mm to 20 mm depending on the concentration used.
-
Anticancer Activity :
- Cell lines tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Significant reduction in cell viability observed, with apoptosis confirmed through flow cytometry assays.
In Vivo Studies
Preliminary in vivo studies using animal models have suggested that the compound can reduce tumor size significantly when administered at therapeutic doses. Further research is needed to evaluate long-term effects and toxicity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference Source |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition zones (10-20 mm) | |
| Anticancer | MCF-7, HeLa, A549 | Reduced viability; apoptosis | |
| In Vivo Tumor Study | Animal Models | Significant tumor size reduction |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Imine Formation | 4-cyanobenzaldehyde, EtOH, 70°C, 12h | 65–75 | 92 | |
| Cyclization | H2SO4 (cat.), DCM, RT, 6h | 80 | 95 |
Basic: Which analytical techniques are critical for structural elucidation and stereochemical confirmation?
Answer:
- X-ray Crystallography: Resolves absolute configuration (e.g., Z/E isomerism). SHELXL (SHELX system) refines bond lengths/angles with <0.01 Å precision .
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 364.12 for C23H16N3O2) .
Note: Discrepancies between NMR (solution state) and crystallography (solid state) may arise due to dynamic effects; cross-validation is essential .
Basic: What in vitro assays are recommended for preliminary evaluation of bioactivity?
Answer:
- Anticancer Activity:
- MTT Assay: IC50 determination against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Screening:
- Microdilution Method: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Enzyme Inhibition:
- Kinetic Assays: Fluorescence-based monitoring of COX-2 or kinase activity .
Caution: Use in vitro models only; no FDA approval exists for in vivo applications .
Advanced: How can researchers address batch-to-batch variability in bioactivity data?
Answer:
- Systematic Framework:
- Purity Analysis: HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% .
- Stereochemical Consistency: Chiral HPLC or circular dichroism (CD) verifies Z-configuration retention .
- Polymorphism Screening: Powder XRD detects crystalline forms affecting solubility/bioavailability .
- Biological Replicates: Triplicate assays with statistical validation (p < 0.05) .
Case Study: A 15% potency drop in Batch B was traced to residual solvent (DMF) via GC-MS; redistillation resolved the issue .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- DFT Calculations:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., para-cyanophenyl group) prone to nucleophilic attack .
- Transition State Modeling: B3LYP/6-31G(d) level predicts activation energies for SNAr reactions .
- Hammett Analysis: σ⁻ values quantify substituent effects on reaction rates (ρ = +2.1 for cyano group) .
Q. Table 2: Predicted Reactivity in Common Reactions
| Reaction Type | Site | Predicted ΔG‡ (kcal/mol) |
|---|---|---|
| SNAr | C-4 | 18.3 |
| Oxidation | Imine | 22.1 |
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Answer:
- Scenario: NMR suggests planar imine geometry, but X-ray shows slight pyramidalization.
- Resolution Steps:
Example: A 0.05 Å discrepancy in C=N bond length was attributed to crystal packing forces .
Advanced: What methodologies optimize pharmacokinetic profiling in preclinical studies?
Answer:
- LC-MS/MS Quantification:
- Metabolite Identification:
- High-Resolution MS/MS: Fragmentation patterns differentiate hydroxylated vs. glucuronidated metabolites .
Q. Table 3: Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| t₁/₂ | 4.2 h |
| Cmax | 1.8 µg/mL |
| AUC₀–24 | 22.3 µg·h/mL |
Advanced: How does the 4-cyanophenyl group influence electronic properties and SAR?
Answer:
- Electronic Effects:
- Cyano (CN): Strong electron-withdrawing effect lowers LUMO energy (-3.2 eV), enhancing electrophilicity .
- SAR Insights:
- Anticancer Potency: 4-CN substitution improves IC50 by 40% vs. methoxy analogs (HeLa cells) .
- Solubility Trade-off: LogP increases by 0.8 units, requiring formulation adjuvants (e.g., cyclodextrins) .
Design Tip: Hybrid analogs with 4-CN and 8-OCH3 show dual kinase/COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
